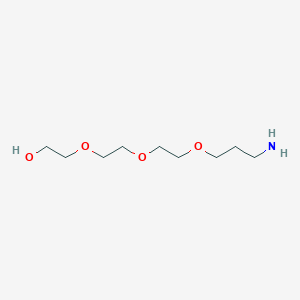

Aminopropyl Triethylene Glycol

Description

Contextualization of Aminopropyl Glycol Derivatives in Contemporary Chemical Sciences

Aminopropyl glycol derivatives represent a class of organic molecules that possess both amine and glycol functionalities. This dual characteristic imparts a unique combination of properties, such as hydrophilicity from the glycol unit and reactive sites from the amine group. These derivatives are part of the broader family of polyether amines, which are known for their utility as crosslinkers, functionalizing agents, and precursors in polymer synthesis.

The general structure, characterized by a glycol backbone linked to aminopropyl groups, allows for a wide range of applications. For instance, polyethylene (B3416737) glycol (PEG) derivatives with aminopropyl groups are noted for their solubility, low toxicity, and biocompatibility, making them valuable in pharmaceuticals, biomedicine, and materials science. ontosight.ai The primary amine groups are particularly reactive, enabling them to participate in various chemical transformations, including epoxy curing and conjugation reactions. The synthesis of these derivatives can be achieved through methods like the cyanoethylation of glycols followed by hydrogenation, a process that has been a subject of study to optimize reaction conditions and yields. google.com

Significance of Aminopropyl Triethylene Glycol in Specific Research Domains

The distinct structure of this compound, featuring a triethylene glycol core, makes it a valuable component in several advanced research areas. Its applications stem from the precise spacing and flexibility offered by the triethylene glycol chain, combined with the reactivity of the terminal aminopropyl groups.

In the realm of materials science , these molecules serve as monomers or cross-linkers for creating polymers with tailored properties. For example, they are used in the synthesis of polyimides and as additives in gas separation membranes. tcichemicals.com Terminated poly(ethylene glycol) bis(3-aminopropyl) has been utilized in creating asymmetric flat sheet membranes for carbon dioxide separation, highlighting its role in developing materials for environmental applications. sigmaaldrich.comsigmaaldrich.com Furthermore, derivatives have been investigated for their potential in modifying the properties of resins and polymers for coatings and adhesives, enhancing adhesion, durability, and chemical resistance. chemicalbook.com

In biotechnology and pharmaceutical sciences , the hydrophilic and biocompatible nature of the glycol component is highly advantageous. Aminopropyl-terminated glycol derivatives are employed in bioconjugation, a process of linking molecules to biomolecules. tcichemicals.comdntb.gov.ua This is crucial for developing drug delivery systems, where the glycol chain can improve the solubility and stability of active pharmaceutical ingredients. ontosight.ai They also find use as spacers in bioconjugation reagents. tcichemicals.com The ability to functionalize surfaces and molecules with these derivatives is a key aspect of creating advanced biomaterials and for applications in tissue engineering. ontosight.aitcichemicals.com

A notable area of research involves the use of γ-aminopropyl aminosilicone/triethylene glycol (GAP/TEG) as a water-lean solvent for post-combustion CO2 capture. nih.gov This research aims to develop more efficient and cost-effective carbon capture technologies by mitigating issues like high viscosity and hydrolysis. nih.gov

Scope of Academic Inquiry into this compound Chemistry

Academic and industrial research into this compound and its derivatives is multifaceted, exploring its synthesis, properties, and applications. A significant portion of the research focuses on the synthesis of these compounds, often involving the reaction of acrylonitrile (B1666552) with the corresponding glycol, followed by reduction. google.com The optimization of these synthetic routes to improve yield and purity is a key objective.

Another major area of investigation is the characterization and application of polymers derived from these monomers. This includes the study of poly(amino ester)s synthesized from aminopropyl-containing compounds and polyethylene glycol diacrylate for gene delivery applications. nih.gov The relationship between the monomer ratios and the resulting polymer's efficiency and cytotoxicity is a critical aspect of this research. nih.gov

Furthermore, the fundamental chemical reactivity of the aminopropyl group is a subject of ongoing study. This includes its role as a nucleophile in various reactions and its ability to form covalent bonds and participate in hydrogen bonding. Research also extends to the development of novel ligands for complexing with metals, where the aminopropyl glycol structure serves as a backbone for creating chelating agents with high affinity for specific ions. acs.org The study of these compounds also includes their use in nucleic acid synthesis, where they can be incorporated as modifiers. google.com

The table below provides a summary of key research findings related to aminopropyl glycol derivatives.

| Research Focus | Key Findings |

| CO2 Capture | Water-lean solvents like γ-aminopropyl aminosilicone/triethylene glycol (GAP/TEG) show promise for reducing the energy costs of carbon capture, with research focused on reducing viscosity and preventing hydrolysis. nih.gov |

| Polymer Synthesis | Aminopropyl-terminated glycols are used to create polymers for applications such as gas separation membranes and gene carriers. sigmaaldrich.comsigmaaldrich.comnih.gov |

| Bioconjugation | These molecules act as homobifunctional cross-linkers and PEG spacers in bioconjugation techniques for pharmaceutical and biomedical applications. tcichemicals.com |

| Material Modification | They are used to improve the properties of coatings and adhesives, enhancing characteristics like adhesion and chemical resistance. chemicalbook.com |

Compound Names

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDDDTPYWDCLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization of Aminopropyl Triethylene Glycol

Established Synthetic Pathways to Aminopropyl Triethylene Glycol and its Analogues

Nucleophilic Substitution and Etherification Routes

The synthesis of this compound and its analogues often employs nucleophilic substitution and etherification strategies. A common approach involves the reaction of a triethylene glycol derivative, which has been modified to feature a good leaving group, with an amino-containing nucleophile. For instance, triethylene glycol can be converted to a tosylate, which then reacts with ammonia (B1221849) or a primary amine to yield the desired aminopropyl derivative.

Another established etherification route is the Williamson ether synthesis. This method involves the deprotonation of triethylene glycol with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a haloalkylamine. The reaction of triethylene glycol with a chloro compound can be facilitated by the coordination of a sodium cation by the glycol, which likely plays a key role in coordinating the alkoxide nucleophile. ntu.ac.uk

A general method for the commercial production of triethylene glycol is as a by-product of ethylene (B1197577) glycol production, where a high ethylene oxide to water ratio favors its formation. chemicalbook.com The synthesis can be carried out by reacting the corresponding nucleophile (like water or an alcohol) with ethylene oxide in the presence of a solid catalyst at elevated temperatures. chemicalbook.com

The table below summarizes typical reaction parameters for nucleophilic substitution and etherification routes.

| Reactants | Reagents/Catalyst | Solvent | Temperature | Product | Reference |

| Triethylene glycol, p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 0 °C to Room Temp. | Triethylene glycol monotosylate | scripps.edu |

| Triethylene glycol monotosylate, Ammonia | - | - | - | This compound | - |

| Triethylene glycol, Sodium Hydride, Haloalkylamine | - | - | - | This compound | - |

| Ethylene Oxide, Water/Alcohol | Solid Catalyst | Tetrahydrofuran (THF) | 120 °C | Triethylene glycol | chemicalbook.com |

Hydrogenation-Based Synthetic Strategies

Hydrogenation presents an alternative and widely utilized pathway for the synthesis of this compound. This strategy typically involves the reductive amination of a suitable carbonyl-containing triethylene glycol derivative or the hydrogenation of a nitrile.

Reductive amination is a versatile method for forming amines from aldehydes or ketones. bu.eduyoutube.comlibretexts.org In this process, an aldehyde or ketone derivative of triethylene glycol reacts with ammonia or a primary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent to yield the final amine. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst). libretexts.orggoogle.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion without affecting the carbonyl group of the starting material. youtube.com

Another significant hydrogenation-based method is the reduction of nitriles. The cyanoethylation of triethylene glycol, followed by the hydrogenation of the resulting nitrile, is an effective route. chalmers.se The hydrogenation of nitriles to primary amines is an important industrial process, often carried out at elevated temperatures and pressures using metal catalysts like Raney Nickel. chalmers.se

The table below outlines typical conditions for hydrogenation-based syntheses.

| Starting Material | Reagents/Catalyst | Reaction Type | Key Features | Reference |

| Triethylene glycol aldehyde/ketone, Ammonia/Primary Amine | NaBH₃CN or NaBH(OAc)₃ | Reductive Amination | One-pot reaction, mild conditions. | bu.edugoogle.com |

| Triethylene glycol aldehyde/ketone, Ammonia/Primary Amine | H₂ / Ni, Pd, or Pt | Catalytic Hydrogenation | Can be performed in gas or liquid phase. google.com | google.com |

| Triethylene glycol-derived nitrile | Raney Ni, H₂ | Nitrile Hydrogenation | Industrial applicability, often requires elevated temperature and pressure. | chalmers.se |

| Dimethyl Oxalate | Cu/SiO₂ | Hydrogenation | Produces ethylene glycol. researchgate.netrsc.org | researchgate.netrsc.org |

Continuous Flow and Microwave-Assisted Synthesis Innovations

In recent years, continuous flow and microwave-assisted synthesis have emerged as innovative techniques that offer significant advantages over traditional batch processing, including enhanced reaction rates, higher yields, improved safety, and scalability. beilstein-journals.organton-paar.com

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes. anton-paar.comacs.org This technique has been applied to various synthetic steps, including the preparation of nanoparticles and the synthesis of heterocyclic compounds. anton-paar.comacs.orgresearchgate.net For example, microwave heating has been employed in the synthesis of N-(Triethylene glycol)glycine oligomers and in the preparation of inorganic nanostructures in polyol solvents like triethylene glycol. nih.govacs.orgresearchgate.net

The table below compares the key features of these innovative synthetic methods.

| Technique | Key Advantages | Relevant Applications | Reference |

| Continuous Flow Synthesis | Enhanced reaction control, improved safety, scalability, higher yields. beilstein-journals.orgacs.org | Polymer functionalization, multi-step synthesis, hydrogenation. researchgate.netmit.edunih.gov | beilstein-journals.orgresearchgate.netacs.orgmit.edunih.gov |

| Microwave-Assisted Synthesis | Rapid reaction rates, reduced reaction times, improved yields. anton-paar.com | Nanoparticle synthesis, synthesis of oligomers, heterocycle synthesis. anton-paar.comnih.govacs.orgresearchgate.net | anton-paar.comnih.govacs.orgresearchgate.net |

Functionalization and Derivatization Approaches

Covalent Attachment Strategies for Surface Modification

This compound and its analogues, such as (3-aminopropyl)triethoxysilane (APTES), are frequently used for the surface modification of various materials. rsc.orgscielo.org.mxatlantis-press.comresearchgate.net The primary amine group serves as a versatile anchor for the covalent attachment of these molecules to surfaces, thereby altering the surface properties.

One common strategy involves the silanization of hydroxyl-bearing surfaces, such as silica (B1680970) or metal oxides, with APTES. The ethoxy groups of APTES react with surface hydroxyl groups to form stable covalent siloxane bonds. scielo.org.mxresearchgate.netacs.org This process introduces primary amine groups onto the surface, which can then be further functionalized. rsc.orgscielo.org.mx The density of these grafted amine groups can be controlled by varying the reaction conditions. mdpi.com

These surface-bound amine groups can then be used to immobilize other molecules, such as poly(ethylene glycol) (PEG), to create surfaces that resist non-specific protein adsorption and bacterial adhesion. mdpi.comacs.orgresearchgate.net For example, the amine-functionalized surface can be reacted with an activated PEG derivative, such as Fmoc-TEG-COOH, to form a stable amide bond. acs.org This "grafting to" approach is a widely used method for creating biocompatible surfaces. mdpi.com

The table below provides examples of surface modification strategies using aminopropyl functional groups.

| Substrate | Modification Agent | Attachment Chemistry | Purpose of Modification | Reference |

| Silica | (3-aminopropyl)triethoxysilane (APTES) | Silanization | Introduce amine functional groups for further reaction. scielo.org.mxresearchgate.net | scielo.org.mxresearchgate.net |

| Ti6Al4V Alloy | (3-aminopropyl)triethoxysilane (APTES) | Silanization | Introduce amino groups for covalent attachment of antibiotics. acs.org | acs.org |

| Fe₃O₄ Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Silanization | Graft -NH₂ groups onto the nanoparticle surface. atlantis-press.com | atlantis-press.com |

| Polymer Surfaces | (3-aminopropyl)triethoxysilane (APTES) | Adsorption and Multilayer Formation | General surface-selective modification for polar polymers. researchgate.net | researchgate.net |

| Silica Nanoparticles | Aminopropyl groups | Covalent bonding | Enhance mechanical and thermal properties of hybrid membranes. nih.gov | nih.gov |

Design and Synthesis of Advanced this compound Derivatives

The versatile chemical nature of this compound allows for its derivatization into a wide range of advanced molecules with tailored properties. The primary amine and the terminal hydroxyl group of the triethylene glycol chain serve as key functional handles for synthetic modifications.

One common derivatization strategy involves the reaction of the primary amine with various electrophiles to form amides, carbamates, and other nitrogen-containing functionalities. For example, this compound can be reacted with carboxylic acids or their activated derivatives to produce amide-linked conjugates. acs.org It can also be reacted with isocyanates or chloroformates to yield urea (B33335) or carbamate (B1207046) derivatives, respectively.

Furthermore, the terminal hydroxyl group can be modified through etherification or esterification reactions. An improved five-step, chromatography-free synthesis of a triethylene glycol-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine has been reported, which is a key precursor for certain imaging agents. nih.gov

Researchers have also synthesized more complex derivatives, such as a nonadentate ligand from the polyaminopolycarboxylate family, by transforming the primary amino groups into tertiary amines in a two-step reaction. acs.org Additionally, this compound has been incorporated into larger molecular architectures, such as nanoparticles and peptidomimetics, to impart specific properties like hydrophilicity and biocompatibility. nih.govnih.gov For instance, it has been used as a spacer arm in ligands designed for bone targeting. nih.gov

The table below showcases examples of advanced derivatives synthesized from this compound.

| Derivative Class | Synthetic Strategy | Key Reagents | Application/Feature | Reference |

| Amide Conjugates | Amidation | Carboxylic acid, HATU, DIPEA | Attachment of biomolecules to surfaces. acs.org | acs.org |

| Polyaminopolycarboxylate Ligand | N-alkylation, Deprotection | Ethyl bromoacetate, Hydrolysis | Complexation of lanthanides and actinides. acs.org | acs.org |

| Peptidomimetics | Solid-phase synthesis | Fmoc-protected amino-TEG monomer | Cellular transporters. nih.gov | nih.gov |

| Bisphosphonate Nanoparticles | Co-polymerization | Methacrylate-PEG-BP, (3-Aminopropyl)methacrylamide | In vivo bone targeting. nih.gov | nih.gov |

| Styrylpyridine Derivative | Multi-step synthesis | 4-aminophenethyl alcohol, NaH, Methyl iodide | Precursor for imaging agents. nih.gov | nih.gov |

Incorporation into Supramolecular Precursors

The unique bifunctionality of this compound, possessing both a flexible, hydrophilic triethylene glycol chain and a reactive primary amine, makes it a valuable building block in the synthesis of precursors for supramolecular chemistry. These precursors are designed to self-assemble into larger, ordered structures such as rotaxanes, pseudorotaxanes, and other host-guest complexes, driven by non-covalent interactions. The aminopropyl group serves as a key reactive handle for introducing bulky end-groups or for attachment to other molecular components, while the triethylene glycol spacer can influence solubility, flexibility, and the nature of the non-covalent interactions.

Research has demonstrated the utility of analogous amine-terminated oligo- and poly(ethylene glycol)s in forming mechanically interlocked molecules. For instance, bis(3-aminopropyl) terminated poly(ethylene glycol) has been used as the axle component in the synthesis of ejbiotechnology.inforotaxanes. rsc.org In these systems, the terminal amino groups are crucial for the "stoppering" reactions that trap the macrocyclic wheel on the linear axle.

A common synthetic strategy involves the dicyclohexylcarbodiimide (B1669883) (DCC)-mediated coupling of the terminal amino groups of an aminopropyl-terminated glycol with a carboxylic acid-bearing bulky group. This reaction forms a stable amide bond, effectively capping the ends of the axle and preventing the dethreading of the macrocycle. For example, pyrene (B120774) butyric acid and perylenebutyric acid have been successfully coupled to bis(3-aminopropyl) terminated poly(ethylene glycol) to create divalent polymers that act as the "axle" in supramolecular polymer blends. rsc.orgresearchgate.net

The formation of pseudorotaxanes, which are the non-covalently linked precursors to rotaxanes, has also been explored. Studies have shown that bis(3-aminopropyl)-terminated polymers can form pseudopolyrotaxanes with macrocycles like α-cyclodextrin. researchgate.net In these structures, the polymer chain threads through the cavity of the cyclodextrin, stabilized by hydrogen bonding and other weak interactions. The terminal aminopropyl groups are then available for subsequent reactions to form the final rotaxane. One-pot syntheses of polyrotaxanes have been developed based on this principle, where an amine-terminated poly(ethylene glycol) is mixed with α-cyclodextrin, followed by the addition of a bulky isocyanate to cap the ends. acs.org

The reactivity of the aminopropyl group has also been leveraged to anchor supramolecular components, such as cyclodextrins, to surfaces like aminopropyl-functionalized silica, creating materials for potential applications in catalysis or separation. ejbiotechnology.info Furthermore, the aminopropyl moiety can be incorporated into more complex linkers, such as the aminopropyl-triazole linker found in some functionalized cyclodextrins, to create amphiphilic structures capable of forming vesicles. mdpi.com

Below is a table summarizing representative reaction conditions for the functionalization of aminopropyl-terminated glycols to form supramolecular precursors, based on published research findings.

| Axle Precursor | Reagent | Coupling Agent | Solvent | Product Type | Reference |

| Bis(3-aminopropyl) terminated poly(ethylene glycol) (Mn = 1500 g mol⁻¹) | Pyrene butyric acid | DCC | Not specified | Divalent pyrenyl-terminated polymer | rsc.org |

| Bis(3-aminopropyl) terminated poly(ethylene glycol) (Mn = 1500 Da) | Perylenebutyric acid | DCC | Not specified | Perylene-terminated poly(ethylene glycol) | researchgate.net |

| Bis(3-aminopropyl)-terminated polytetrahydrofuran | α-Cyclodextrin | N/A (self-assembly) | Water | Pseudopolyrotaxane | researchgate.net |

| Amine-terminated poly(ethylene glycol) | Bulky isocyanate | N/A (end-capping) | Water | Polyrotaxane | acs.org |

These examples highlight the versatility of the this compound motif in constructing a variety of supramolecular precursors, where the synthetic methodology can be tailored to achieve the desired architecture and properties.

Polymer Science and Advanced Materials Engineering with Aminopropyl Triethylene Glycol

Role of Aminopropyl Triethylene Glycol as a Polymer Building Block

The dual functionality of this compound allows it to participate in polymerization reactions in two primary ways: as a monomer that can be incorporated into a polymer chain and as a crosslinking agent that connects different polymer chains together.

While not a traditional vinyl monomer, the amine group of this compound can serve as an initiation or functionalization point in various controlled polymerization techniques. Controlled/living radical polymerization (C/LRP) methods, such as Atom Transfer Radical Polymerization (ATRP), are powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comacs.org

The primary amine of this compound can be reacted with a molecule, such as an acyl halide, that contains a polymerization initiator site (e.g., an alkyl halide for ATRP). This converts the this compound into a functional initiator. From this initiator, monomers like (meth)acrylates or (meth)acrylamides can be polymerized in a controlled fashion, resulting in a polymer chain with a terminal triethylene glycol unit. acs.org This approach allows for the synthesis of well-defined block copolymers where one block has the hydrophilic and flexible characteristics imparted by the triethylene glycol moiety. The ability to use monomers with unprotected functional groups, such as hydroxyls, in techniques like ATRP is a significant advantage, simplifying the synthesis process. sigmaaldrich.com

The most common role for this compound in polymer science is as a crosslinking agent. specialchem.com Crosslinking is the process of forming covalent bonds between adjacent polymer chains to create a three-dimensional network. specialchem.com This network structure transforms a collection of individual polymer chains into a single, insoluble molecule, dramatically altering its properties, including enhancing mechanical strength and thermal stability. specialchem.com

The primary amine group on this compound is a nucleophile that can readily react with various electrophilic functional groups present on other polymers or monomers. This reactivity allows it to form stable covalent linkages that act as the crosslinking points. For instance, it can react with:

Epoxy groups: Opening the epoxide ring to form a stable carbon-nitrogen bond. mdpi.com

Isocyanate groups: Reacting to form urea (B33335) linkages. scispace.com

Activated esters (like N-hydroxysuccinimide esters): Forming stable amide bonds. acs.org

Acrylate (B77674) or vinyl sulfone groups: Through a Michael-type addition reaction. researchgate.netrsdjournal.org

By using a difunctional molecule like this compound, where the amine group reacts to form the crosslink, the triethylene glycol chain becomes an integral part of the linkage, influencing the spacing and flexibility between the polymer backbones.

Fabrication of Advanced Polymeric Architectures

The use of specialized building blocks like this compound enables the fabrication of advanced materials with precisely controlled structures, such as hydrogels. The choice of building block and the crosslinking chemistry are critical in defining the final properties and functionality of these materials. nih.gov

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water without dissolving. researchgate.net Their soft, hydrated structure makes them resemble natural biological tissues, leading to numerous research applications. This compound can be a key component in hydrogel synthesis, acting as a crosslinker that connects hydrophilic polymer chains.

Chemically crosslinked hydrogels are formed through the creation of stable covalent bonds. rsdjournal.org When polymers functionalized with appropriate reactive groups are mixed with this compound, its primary amine group participates in reactions to form the network.

Michael-Type Addition: This is a common and efficient reaction for hydrogel formation under mild conditions. It involves the reaction of a nucleophile (the amine group of this compound) with an activated carbon-carbon double bond, such as those in acrylate or acrylamide-functionalized polymers (e.g., Poly(ethylene glycol) diacrylate, PEGDA). The amine adds across the double bond, forming a new carbon-nitrogen bond that serves as the crosslink. researchgate.netrsdjournal.org

Condensation Reactions: The amine group can react with carboxylic acid groups on a polymer chain to form an amide bond, releasing water as a byproduct. This reaction is often facilitated by a coupling agent like N,N'-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to proceed under gentle, physiological conditions. rsdjournal.org

Schiff Base Formation: The primary amine can react with aldehyde groups on a polymer to form an imine (or Schiff base) linkage. While this bond can be reversible under acidic conditions, it provides a dynamic crosslinking mechanism that can be useful for creating stimuli-responsive hydrogels. nih.gov

Epoxy Ring Opening: If polymers containing epoxy groups are used, the amine group of this compound can act as a nucleophile, opening the ring to form a hydroxyl group and a stable covalent crosslink. mdpi.com

The choice of crosslinking mechanism influences not only the reaction conditions but also the final chemical nature and stability of the hydrogel network. rsc.org

The table below summarizes key crosslinking reactions involving an amine-functionalized crosslinker like this compound.

| Reactive Group on Polymer | Crosslinking Mechanism | Resulting Linkage | Key Features |

| Acrylate/Vinyl Sulfone | Michael-Type Addition | Carbon-Nitrogen | Mild reaction conditions, efficient. researchgate.netrsdjournal.org |

| Activated Ester (e.g., NHS) | Acylation | Amide | Stable bond, specific reaction. acs.org |

| Carboxylic Acid (+EDC) | Condensation | Amide | Forms stable amide bond, water byproduct. rsdjournal.org |

| Epoxide | Ring Opening | β-Amino alcohol | Forms highly stable C-N bond. mdpi.com |

| Aldehyde | Schiff Base Formation | Imine | Can be reversible (pH-sensitive). nih.gov |

The ability to tune the properties of a hydrogel is crucial for its application in research areas like tissue engineering and drug delivery. The characteristics of the crosslinking agent play a significant role in this tuning process. Using this compound as a crosslinker allows for the modulation of several key hydrogel properties.

Stiffness and Mechanical Properties: The mechanical properties of a hydrogel are largely determined by its crosslinking density. acs.orgresearchgate.net Increasing the concentration of this compound relative to the polymer chains leads to a higher number of crosslinks per unit volume. This results in a more tightly connected network, which typically increases the hydrogel's stiffness (elastic modulus) but may reduce its flexibility and toughness. researchgate.netnih.gov Conversely, a lower concentration of the crosslinker creates a looser network with improved flexibility.

Swelling Ratio: The swelling behavior of a hydrogel is governed by the balance between the osmotic pressure driving water into the hydrophilic network and the elastic retraction of the crosslinked chains. A higher crosslinking density, achieved by using more this compound, restricts the ability of the polymer chains to expand, thus decreasing the equilibrium swelling ratio. researchgate.net

Degradation Rate: If the crosslinks are designed to be hydrolytically or enzymatically labile, the crosslinking density can control the degradation rate. nih.gov For hydrogels crosslinked via mechanisms like Schiff base formation, the density of these reversible linkages, influenced by the concentration of the aminopropyl crosslinker, can affect how the gel responds to changes in pH. nih.gov

The following table illustrates the general effect of increasing the concentration of an amine-based crosslinker, such as this compound, on the final properties of a hydrogel network.

| Property | Effect of Increasing Crosslinker Concentration | Underlying Reason |

| Stiffness (Elastic Modulus) | Increases | Higher crosslink density restricts chain mobility. researchgate.net |

| Equilibrium Swelling Ratio | Decreases | Tighter network limits expansion and water uptake. researchgate.net |

| Mesh Size (Pore Size) | Decreases | Polymer chains are held closer together. |

| Ductility/Strain-to-Failure | Decreases | The network becomes more rigid and brittle. nih.gov |

By systematically varying the amount of this compound used in the hydrogel formulation, researchers can fine-tune the network properties to meet the specific mechanical and physical requirements of their application. nih.govnih.gov

Polymer Brushes and Grafted Polymer Systems

The terminal amine group of this compound (ATPEG) and its derivatives serves as a versatile anchor for the creation of polymer brushes and grafted polymer systems on various substrates. These systems are of significant interest for tailoring surface properties, such as wettability, biocompatibility, and adhesion. The two primary strategies for attaching polymers to a surface are "grafting from" and "grafting to".

Surface-Initiated Polymerization Methodologies

Surface-initiated polymerization (SIP), or the "grafting from" approach, involves immobilizing an initiator on a substrate from which polymer chains are grown. mdpi.comrsc.orgmdpi.com This method allows for the formation of dense polymer brushes with controlled thickness and architecture. mdpi.comrsc.orgresearchgate.net

The process typically begins with the functionalization of a substrate with a silane (B1218182) coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), which possesses a terminal amine group. rsc.orgnih.govnih.govacs.orgacs.org This amine-terminated surface can then be reacted with a molecule that can initiate polymerization. rsc.org For instance, the amine groups can react with α-bromoisobutyryl bromide to create a surface-bound initiator for atom transfer radical polymerization (ATRP). rsc.orgacs.org

ATRP is a commonly employed controlled radical polymerization technique for growing polymer brushes from surfaces. mdpi.comresearchgate.netrsc.org It allows for the synthesis of well-defined polymers with low polydispersity. researchgate.net Other controlled radical polymerization techniques used in conjunction with "grafting from" methods include reversible addition-fragmentation chain-transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP). rsc.orgresearchgate.netrsc.org

A variety of monomers can be polymerized from these initiator-functionalized surfaces, including those based on ethylene (B1197577) glycol, to create polymer brushes with specific functionalities. researchgate.netnih.gov For example, surface-initiated ARGET ATRP has been used to polymerize a cis-diol-functional methacrylic monomer from silicon wafers, which can then be oxidized to create hydrophilic aldehyde-functional polymer brushes. nih.govacs.org

The choice of initiator and polymerization technique depends on the desired polymer and the substrate material. researchgate.net For example, silane-based initiators are suitable for silicon wafers and glass surfaces. researchgate.net

Grafting-to Approaches for this compound Derivatives

The "grafting-to" approach involves the attachment of pre-synthesized and end-functionalized polymers onto a substrate. mdpi.commdpi.comnih.gov This method offers the advantage of well-characterized polymers before their attachment to the surface. mdpi.com However, steric hindrance can limit the grafting density compared to the "grafting from" method. mdpi.com

In this approach, a substrate is first functionalized to present reactive sites that can couple with the end groups of the polymer chains. For surfaces modified with aminopropyl groups, polymers with complementary reactive end groups, such as N-hydroxysuccinimide (NHS) esters, can be used. mdpi.com

For instance, silicon substrates can be modified with APTES to introduce surface amine groups. mdpi.comnih.gov Separately, poly(ethylene glycol) (PEG) chains can be synthesized with a reactive terminal group. The "grafting-to" of these PEG chains onto the APTES-modified surface can be achieved by reacting the polymer with the surface amines. mdpi.comnih.gov The density of the grafted PEG chains can be controlled by varying reaction conditions, such as salt concentration, which affects the solubility of the polymer. mdpi.comnih.gov

The "grafting-to" method has been employed to create surfaces with controlled cell and bacterial attachment properties. mdpi.comnih.gov By tuning the grafting density of PEG chains, surfaces can be designed to either promote or prevent the adhesion of mammalian cells, while exhibiting low bacterial attachment. mdpi.comnih.gov

Self-Assembled Monolayers and Thin Films

This compound and related aminosilanes can form self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxyl groups like silicon oxide. researchgate.netaip.org SAMs are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a surface. rsc.org

The formation of an aminopropyl-functionalized SAM typically involves the hydrolysis of the triethoxysilane (B36694) group of a molecule like APTES in the presence of surface hydroxyl groups, leading to the formation of stable covalent siloxane bonds with the substrate. researchgate.net This process results in a thin, uniform film with terminal amine groups exposed at the surface. researchgate.netresearchgate.net

These amino-terminated SAMs can serve as a versatile platform for the subsequent immobilization of other molecules. For example, they can be used to bind biomolecules, nanoparticles, or other chemical species. researchgate.netresearchgate.net The surface properties of these SAMs, such as wettability, can be influenced by the structure of the monolayer and environmental factors. researchgate.net For instance, an APTES SAM is generally hydrophilic. researchgate.net

The ability to form well-defined monolayers and thin films makes aminopropyl-functionalized molecules valuable in a range of applications, including the development of biosensors, microarrays, and patterned surfaces for controlled cell adhesion. aip.orgresearchgate.net

Advanced Materials Applications

The unique properties of this compound lend themselves to the development of advanced materials with tailored functionalities. Its incorporation into polymers and onto surfaces enables applications in membrane technology for selective separations and in the functionalization of nanomaterials for various purposes.

Membrane Technology for Selective Separations

Aminopropyl-functionalized polymers, particularly those containing polyethylene (B3416737) glycol (PEG) segments, are utilized to modify membranes for enhanced separation performance and anti-fouling properties. rsc.orgrsc.org The amine groups provide a point of attachment for these hydrophilic polymers to the membrane surface, while the PEG chains improve hydrophilicity and resistance to fouling by proteins and bacteria. rsc.orgrsc.org

In one approach, poly(ethylene glycol) bis(3-aminopropyl) terminated molecules have been grafted onto a porous membrane made from a polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene-graft-maleic anhydride (B1165640) copolymer. rsc.orgrsc.org The condensation reaction between the amine groups of the PEG derivative and the anhydride groups on the membrane surface results in the covalent attachment of the hydrophilic polymer. rsc.orgrsc.org

The resulting functionalized membranes exhibit several advantages:

Increased Hydrophilicity: The presence of PEG brushes on the membrane surface increases its affinity for water. rsc.orgrsc.org

Improved Permeability: The modified membranes often show higher water flux. rsc.org

Enhanced Anti-fouling Properties: The hydrophilic PEG layer reduces the adsorption of foulants like proteins and bacteria, leading to more stable membrane performance and easier cleaning. rsc.orgrsc.org

High Rejection Rates: These membranes can maintain high rejection rates for solutes, making them suitable for water purification and other separation processes. rsc.org

The amine groups on the surface can also impart a mild positive charge, which can further influence the separation characteristics of the membrane. rsc.org

The table below summarizes the effect of grafting aminopropyl-terminated PEG onto a polymer membrane.

| Property | Unmodified Membrane | PEG-Functionalized Membrane | Reference |

| Hydrophilicity | Lower | Higher | rsc.orgrsc.org |

| Water Permeability | Lower | Higher | rsc.org |

| Protein Fouling | Higher | Lower | rsc.org |

| Bacterial Fouling | Higher | Lower | rsc.org |

| Solute Rejection | High | High | rsc.org |

Functionalization of Nanomaterials and Inorganic Substrates

The terminal amine group of this compound and similar aminosilanes like (3-aminopropyl)triethoxysilane (APTES) is widely used for the surface functionalization of a variety of nanomaterials and inorganic substrates. acs.orgnih.govunipa.it This functionalization is crucial for improving their dispersibility, biocompatibility, and for introducing specific functionalities for targeted applications. acs.orgnih.gov

The process typically involves the reaction of the silane group with hydroxyl groups present on the surface of materials such as silica (B1680970) nanoparticles, magnetic nanoparticles, and graphene oxide. acs.orgunipa.itresearchgate.net This creates a covalent linkage and exposes the aminopropyl groups on the surface. researchgate.net

Applications of Aminopropyl-Functionalized Nanomaterials:

Biomedical Applications: Functionalized nanoparticles can be used for drug delivery, bio-imaging, and as contrast agents. nih.govnih.govnih.gov The amine groups can be used to attach targeting ligands, such as aptamers, to direct the nanoparticles to specific cells, like cancer cells. nih.gov They can also be used to improve the biocompatibility and stability of nanoparticles in biological environments. nih.gov

Catalysis: Graphene oxide functionalized with APTES has been shown to act as an efficient and recyclable catalyst for certain chemical reactions. unipa.it

Composites: Functionalized nanomaterials can be incorporated into polymer matrices to create nanocomposites with enhanced mechanical and thermal properties. unipa.itacs.org The surface modification improves the interfacial adhesion between the nanofiller and the polymer matrix. acs.org

Sensors: The functionalized surfaces of substrates like silicon can be used to immobilize biomolecules for the development of biosensors. researchgate.net

The table below provides examples of nanomaterials and inorganic substrates functionalized with aminopropyl groups and their resulting applications.

| Material | Functionalization Agent | Application | Reference |

| Silica Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Drug delivery, bio-imaging | nih.gov |

| Magnetic Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Enzyme immobilization, biocatalysis | researchgate.net |

| Graphene Oxide | (3-aminopropyl)triethoxysilane (APTES) | Catalysis, polymer composites | unipa.it |

| Silicon Wafers | (3-aminopropyl)triethoxysilane (APTES) | Immobilization of biomolecules for biosensors | mdpi.comnih.govresearchgate.net |

| Carbon Nanotubes | Aminopropyl-functionalized polymers | Polymer composites for gas separation membranes | acs.org |

CO2 Capture Solvent Development and Mechanistic Studies

The development of efficient CO₂ capture technologies is a critical step in mitigating global climate change. researchgate.net Amine-based solvents have been a cornerstone of post-combustion capture processes, but traditional aqueous amine systems suffer from high energy requirements for regeneration due to the high heat capacity of water. pnnl.govnih.gov To address this, water-lean solvents, such as those incorporating this compound, have emerged as promising alternatives. pnnl.govosti.govnih.gov These systems aim to reduce the parasitic energy load of the capture process by minimizing water content. pnnl.govosti.govnih.gov Research into these advanced solvents focuses on understanding the fundamental chemical reactions and intermolecular assemblies that govern CO₂ absorption, which is essential for designing more efficient and stable materials. researchgate.netnih.gov

The mechanism of CO₂ capture in amine-based solvents is a complex process involving multiple molecular interactions. In systems containing aminopropyl and glycol components, the absorption of CO₂ leads to the formation of various chemical species. researchgate.netresearchgate.net Unlike traditional aqueous amine systems where CO₂ is primarily captured as carbamate (B1207046) and carbonate/bicarbonate ions, water-lean systems can exhibit different reaction pathways. researchgate.net

Combined experimental and modeling studies reveal that the interaction is not a simple one-to-one reaction. researchgate.net The process involves the formation of key intermediates and products through intricate hydrogen-bonding networks. researchgate.net Upon CO₂ absorption, the amine group of the aminopropyl moiety reacts with CO₂. One proposed mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by a second amine molecule to form a stable ammonium (B1175870) carbamate. nih.gov However, in water-lean environments containing glycols, the reaction can be more complex. Studies on similar systems show that the hydroxyl groups of the glycol can participate in the reaction, potentially leading to the formation of carbonate species. mdpi.com Research on γ-aminopropyl aminosilicone in triethylene glycol (TEG) has shown that the capture of CO₂ results in the formation of unprecedented CO₂-containing molecular species, including carbamic acid, carbamic anhydride, and alkoxy carbamic anhydrides. researchgate.netresearchgate.netnih.govosti.gov This extends the scope of adducts and mechanisms typically observed in carbon capture. researchgate.netresearchgate.netnih.gov

Proton transfer reactions are a critical step in both activating and binding CO₂ and in forming the ionic species that influence the solvent's physical properties. nih.gov The specific chemical moieties incorporated into the solvent's structure are designed to facilitate direct placement and orientation of hydrogen bonds to optimize the capture process and reduce viscosity. pnnl.govosti.govnih.gov

Table 1: Key Molecular Interactions and Resulting Species in Aminopropyl-Glycol Solvents for CO₂ Capture

| Interaction Type | Participating Groups | Resulting Chemical Species | Significance in CO₂ Capture |

| Zwitterion Formation | Amine group, CO₂ | Zwitterionic intermediate | Initial step in the classical CO₂ absorption pathway. nih.gov |

| Deprotonation/Proton Transfer | Second amine molecule, Zwitterion, Glycol -OH | Ammonium Carbamate, Carbamic Acid | Stabilizes the captured CO₂; critical for forming ionic species. nih.govnih.gov |

| Nucleophilic Attack | Glycol-derived alkoxide ion, CO₂ | Hydroxyethyl Carbonate Species | Alternative capture pathway involving the glycol component. mdpi.com |

| Complex Adduct Formation | Amine, CO₂, Glycol | Carbamic Anhydride, Alkoxy Carbamic Anhydrides | Expands the variety of CO₂-containing species, potentially increasing storage capacity. researchgate.netresearchgate.netnih.govosti.gov |

Recent advancements in the study of water-lean amine solvents have revealed that CO₂ capture is not merely a series of individual molecular reactions but is accompanied by the formation of complex, well-defined supramolecular structures. researchgate.netnih.govosti.gov This self-assembly behavior is a key factor in the efficiency and capacity of the solvent system. researchgate.net

In single-component water-lean solvents, CO₂ capture can trigger the spontaneous self-assembly of reverse micelle-like tetrameric clusters in the solution. researchgate.net This aggregation leads to a stepwise, cooperative capture phenomenon with distinct kinetic and thermodynamic characteristics. researchgate.net These emerging supramolecular architectures often display a hydrogen-bonded internal core. researchgate.netresearchgate.netnih.govosti.gov This intricate internal structure is reminiscent of enzymatic active sites and plays a crucial role in enabling the formation of the diverse CO₂-containing species mentioned previously, such as carbamic acid and carbamic anhydride. researchgate.netresearchgate.netnih.govosti.gov

The formation of these organized structures, driven by hydrogen bonding and other non-covalent interactions, can significantly impact the solvent's properties. researchgate.net For instance, the understanding of this nanostructural organization is critical for mitigating the high viscosity often associated with water-lean amine solvents. nih.govosti.gov By designing molecules that control the placement and orientation of hydrogen bonds, it is possible to influence these supramolecular assemblies and thereby reduce viscosity. pnnl.govnih.gov The development of these architectures opens pathways to new materials with higher CO₂ storage capacities and provides a mechanism where carbamates could potentially act as initiators for the future oligomerization or polymerization of CO₂. researchgate.netresearchgate.netnih.govosti.gov

Table 2: Characteristics of Supramolecular Architectures in Aminopropyl-Glycol CO₂ Absorbents

| Supramolecular Structure | Formation Driver | Key Characteristics | Impact on CO₂ Capture |

| Reverse Micelle-like Tetrameric Clusters | Spontaneous self-assembly upon CO₂ absorption. researchgate.net | Consists of tetrameric aggregates of the solvent molecules. researchgate.net | Leads to stepwise, cooperative CO₂ capture phenomena. researchgate.net |

| Hydrogen-Bonded Internal Core | Directed hydrogen bonding between solvent molecules. researchgate.netresearchgate.netresearchgate.net | Resembles the active sites of enzymes. researchgate.netresearchgate.netnih.govosti.gov | Facilitates the formation of diverse and complex CO₂ adducts (e.g., carbamic anhydride). researchgate.netresearchgate.netnih.govosti.gov |

| Organized Nanostructures | Intermolecular forces, including hydrogen bonding. nih.govosti.gov | Affects bulk properties like viscosity. nih.govosti.gov | Understanding these structures is crucial for designing low-viscosity, high-capacity solvents. pnnl.govnih.gov |

Mechanistic Investigations and Reactivity Studies of Aminopropyl Triethylene Glycol

Reaction Kinetics and Pathways

The dual functionality of aminopropyl triethylene glycol governs its reaction kinetics and the pathways it follows in chemical transformations. The primary amine group serves as a potent nucleophile and a site for covalent bond formation, while the triethylene glycol segment influences solubility, steric hindrance, and intermolecular interactions.

This compound can participate in polymerization reactions primarily through the reaction of its terminal amine group. It can act as a chain extender, cross-linker, or initiator, depending on the polymerization system.

In the formation of polyurethanes, the primary amine of this compound reacts readily with isocyanate groups. This reaction is analogous to the well-studied reaction between polyols and isocyanates but is generally much faster. The reaction between an isocyanate (R-NCO) and a primary amine (R'-NH₂) proceeds via a nucleophilic addition mechanism to form a urea (B33335) linkage (-NH-CO-NH-). osti.gov The kinetics of this reaction are typically second-order and are significantly faster than the corresponding reaction with hydroxyl groups to form urethane (B1682113) linkages. researchgate.net

The presence of the flexible triethylene glycol chain can influence the reaction kinetics by affecting the local concentration of reactants and the mobility of the growing polymer chains. In bulk polymerization, the increasing viscosity of the reaction medium can lead to diffusion-controlled reaction kinetics, particularly at high conversion rates. rsc.org

The amine group can also be used to initiate ring-opening polymerization of cyclic monomers like epoxides or lactones. For instance, the amine can open an epoxide ring, creating a propagating species with a secondary amine and a hydroxyl group, both of which can further react.

The amphiphilic nature of this compound, with its polar amine head and hydrophilic ethylene (B1197577) glycol tail, allows it to participate in self-assembly processes. In aqueous solutions, these molecules can form supramolecular structures such as micelles or layers at interfaces. The driving force for this self-assembly is primarily the hydrophobic effect and hydrogen bonding. researchgate.net

The thermodynamics of self-assembly are governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). The formation of ordered structures from individual molecules is entropically unfavorable. nih.gov However, the release of structured water molecules from around the nonpolar parts of the molecule and the formation of favorable intermolecular interactions (like hydrogen bonds) can provide a sufficiently negative enthalpy change to drive the process. researchgate.net

The kinetics of self-assembly involve the initial formation of small nuclei followed by their growth into larger aggregates. This process can be studied using techniques like dynamic light scattering. The rate of assembly is influenced by factors such as concentration, temperature, pH, and ionic strength, which affect the intermolecular forces. nih.govmdpi.com For copolymers containing triethylene glycol units, temperature can be a critical trigger for self-assembly, leading to the formation of nanostructures above a certain cloud point temperature. rsc.org

Degradation Mechanisms in Research Contexts

Understanding the degradation of this compound is crucial for its application in materials where long-term stability is required. Degradation can be initiated by thermal stress, oxidation, or environmental factors.

In the presence of oxygen and/or high temperatures, the triethylene glycol (TEG) backbone of the molecule is susceptible to degradation. Studies on TEG have shown that oxidative degradation proceeds through a radical mechanism. ntnu.nosintef.no The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, forming a carbon-centered radical. This radical reacts with oxygen to form a hydroperoxide, which can then decompose, leading to chain scission. ntnu.no

Key degradation products identified from the oxidative and thermal degradation of TEG include shorter-chain glycols like diethylene glycol (DEG) and monoethylene glycol (MEG), as well as organic acids such as formic acid and acetic acid. ntnu.nontnu.no Formaldehyde and acetaldehyde (B116499) have also been detected. ntnu.no The formation of these acidic byproducts can catalyze further degradation. scispace.com Increasing temperature and oxygen concentration significantly accelerates the degradation rate. ntnu.nonist.gov The presence of certain metals, like copper, can also catalyze the oxidative process. nist.gov

The aminopropyl group adds another potential site for degradation. Primary amines can be oxidized to form various products, including nitroso, nitro, and imine compounds, or can undergo deamination. The specific pathways would depend on the oxidizing agent and conditions.

Table 1: Major Identified Degradation Products from Triethylene Glycol (TEG) This table is based on data for TEG, a structural component of this compound.

| Product Name | Chemical Formula | Formation Pathway |

| Diethylene Glycol (DEG) | C₄H₁₀O₃ | Chain scission |

| Monoethylene Glycol (MEG) | C₂H₆O₂ | Chain scission |

| Formic Acid | CH₂O₂ | Oxidation and bond cleavage |

| Acetic Acid | C₂H₄O₂ | Oxidation and bond cleavage |

| Formaldehyde | CH₂O | Oxidation and bond cleavage |

| Water | H₂O | Byproduct of oxidation reactions |

Source: Adapted from findings in studies on TEG degradation. ntnu.nontnu.no

The environmental fate of this compound is determined by its susceptibility to various abiotic and biotic degradation processes. Based on studies of structurally similar compounds like ethylene glycol and its derivatives, several key mechanisms can be inferred. nih.govresearchgate.net

Biodegradation: The ethylene glycol chain is readily biodegradable under both aerobic and anaerobic conditions. nih.gov Microorganisms can utilize it as a carbon source, leading to its complete mineralization to carbon dioxide and water. The aminopropyl group is also generally susceptible to biodegradation.

Photodegradation: In the atmosphere, the molecule is expected to react with photochemically produced hydroxyl radicals. This process is a significant degradation pathway for volatile organic compounds in the air. nih.gov In aqueous environments, direct photolysis can occur if the molecule absorbs light, or indirect photolysis can be initiated by other light-absorbing species in the water. Studies on triethylene glycol dinitrate have shown that photolysis is the fastest degradation process in surface waters. researchgate.netcanada.ca The primary photoproducts from this related compound included nitrate, formaldehyde, and formate. canada.ca

Hydrolysis: The ether and amine functional groups in this compound are generally stable to hydrolysis under neutral pH conditions. However, at extreme pH values, hydrolysis could become more significant, although it is typically a much slower process compared to biodegradation and photolysis. canada.ca

Interactions at Interfaces and in Solution

The unique structure of this compound dictates its behavior at interfaces and in solution. The amine group provides a site for strong, specific interactions, including covalent grafting, while the TEG chain governs physisorption and solution properties.

The primary amine group can react with surface functionalities to form covalent bonds. For example, it can react with silanol (B1196071) groups on silica (B1680970) or glass surfaces via a silanization agent like aminopropyltriethoxysilane (APTES), effectively tethering the molecule to the surface. researchgate.netdntb.gov.ua This is a common strategy for surface modification.

At solid-liquid interfaces, such as on nanoparticles, the molecule can be physically adsorbed (physisorbed). Studies with polyethylene (B3416737) glycol (PEG) show that it adsorbs onto various inorganic nanoparticles through supramolecular interactions, adopting "loop-and-train-tail" conformations. bohrium.comnih.gov The TEG part of this compound would behave similarly. The amine group can provide an additional, stronger point of interaction with negatively charged surfaces through electrostatic attraction. The presence of a PEG or TEG layer on a surface is known to reduce protein adsorption and cellular uptake, a key principle in the design of biocompatible materials. nih.gov

Proton Transfer Dynamics and Solvation Effects

The presence of a primary amine group and a flexible triethylene glycol chain in the structure of this compound dictates its proton transfer dynamics and solvation behavior. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, valuable insights can be drawn from investigations of structurally related compounds, such as amino-terminated polyethylene glycols.

Research on bis(3-aminopropyl)-terminated polyethylene glycol reveals significant changes in the proton affinity of the terminal amino groups when the molecule is attached to a surface compared to when it is in solution. nih.gov Potentiometric titrations have been employed to determine the pKa value of the protonated form of these amino groups. In solution, the pKa of protonated bis(3-aminopropyl) terminated polyethylene glycol was found to be 9.7 at 25°C. nih.gov This value is characteristic of a primary amine, indicating its basic nature and readiness to accept a proton.

However, when these molecules are covalently attached as a monolayer to a graphite (B72142) surface, the pKa value of the protonated amino groups decreases significantly to 7.1. nih.gov This shift in pKa suggests a change in the local chemical environment and the thermodynamics of the deprotonation process. Further analysis of the thermodynamic parameters associated with the deprotonation of the surface-bound amino groups indicates that the process is primarily controlled by entropic factors. nih.gov The enthalpic contribution to the Gibbs free energy change is negligible, suggesting that the ordering and disordering of solvent molecules at the interface play a crucial role in the proton transfer dynamics. nih.gov This finding implies that the long polyethylene glycol chains are oriented on the surface, influencing the solvation shell and, consequently, the ease of proton transfer.

Table 1: pKa Values of Protonated bis(3-aminopropyl)-terminated Polyethylene Glycol

| Environment | pKa at 25°C |

| In Solution | 9.7 |

| Attached to Graphite Surface | 7.1 |

Interfacial Adhesion Mechanisms

The chemical structure of this compound, featuring a reactive primary amine at one end and a flexible, hydrophilic triethylene glycol chain, makes it a candidate for surface functionalization to mediate interfacial adhesion. The adhesion mechanisms are primarily dictated by the interactions of these functional groups with different substrates.

The terminal aminopropyl group is capable of forming strong interactions with a variety of surfaces. On hydroxylated surfaces, such as glass, silica, and many metal oxides, the amine group can form hydrogen bonds with the surface hydroxyl groups. More importantly, under appropriate conditions, the amine can react covalently with surface functionalities like carboxyl or epoxy groups, leading to a robust chemical bond and significantly enhanced adhesion. This covalent attachment provides a durable link between the substrate and the this compound molecule.

Once anchored to a surface, the triethylene glycol chain extends away from the substrate, creating a modified interface with altered properties. The hydrophilic and flexible nature of the polyethylene glycol chain plays a crucial role in the subsequent adhesion of a secondary material. These chains can physically entangle with a polymer overlayer, leading to mechanical interlocking. Furthermore, the ether oxygens in the glycol chain can act as hydrogen bond acceptors, promoting adhesion with materials that can act as hydrogen bond donors.

The effectiveness of amino-terminated polyethylene glycols in promoting adhesion has been demonstrated in various systems. For instance, surface functionalization with such molecules can be used to create bioassay surfaces that facilitate the immobilization of biomolecules while resisting non-specific protein and cell adhesion. nih.gov The ability to control the interfacial properties is critical in applications ranging from biocompatible coatings to composite materials.

The adhesion performance can be influenced by several factors, including the density of the grafted this compound molecules on the surface and the length and conformation of the polyethylene glycol chains. A dense layer of these molecules can create a well-defined interface that effectively couples two otherwise incompatible materials.

Table 2: Potential Interfacial Interactions of this compound

| Functional Group | Interacting Surface/Material | Type of Interaction |

| Aminopropyl Group | Hydroxylated surfaces (e.g., glass, silica) | Hydrogen bonding, Covalent bonding |

| Aminopropyl Group | Surfaces with carboxyl or epoxy groups | Covalent bonding |

| Triethylene Glycol Chain | Polymer overlayers | Physical entanglement, Hydrogen bonding |

Advanced Analytical and Computational Methodologies in Aminopropyl Triethylene Glycol Research

Spectroscopic Characterization Techniques

Spectroscopy is a powerful tool for probing the molecular structure and functional groups of aminopropyl triethylene glycol. Different spectroscopic techniques provide complementary information, leading to a thorough understanding of the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules like this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Quantitative NMR (qNMR) has also emerged as a powerful tool for determining the concentration of specific components in a mixture without the need for identical calibration standards. nih.govresearchgate.netuwa.edu.au This is particularly useful for quantifying this compound in various matrices. The accuracy of qNMR is often comparable to traditional methods like Karl Fischer titration for water content determination in glycols. nih.gov

| Proton Environment | Typical ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| -CH₂-NH₂ (aminopropyl group) | 2.7 - 2.9 | 40 - 45 | HSQC: Correlates to adjacent carbon |

| -CH₂-CH₂-CH₂- (propyl chain) | 1.6 - 1.8 | 30 - 35 | COSY: Shows coupling to adjacent CH₂ groups |

| -O-CH₂-CH₂-O- (ethylene glycol repeat) | 3.5 - 3.7 | 68 - 72 | HMBC: Shows long-range coupling to other carbons |

| -CH₂-OH (terminal hydroxyl) | 3.6 - 3.8 | 60 - 65 | HSQC: Correlates to adjacent carbon |

Mass Spectrometry for Molecular Identification and Pathway Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. pnnl.gov When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. gcms.cz

Electron ionization (EI) and chemical ionization (CI) are common ionization methods used in GC-MS for the analysis of glycols. gcms.cz The resulting mass spectrum displays a molecular ion peak corresponding to the mass of the parent molecule and a series of fragment ions. The fragmentation pattern is often unique to the molecule and can be used for structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound and its fragments. gcms.cz

Mass spectrometry is also instrumental in studying the metabolic or degradation pathways of this compound. By identifying the metabolites or degradation products, researchers can piece together the biochemical or chemical transformations the molecule undergoes. researchgate.netbiorxiv.org This is crucial for understanding its fate in biological systems or industrial processes.

| Ion Type | Description | Typical m/z Value | Significance |

|---|---|---|---|

| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | Corresponds to the molecular weight. | Confirms the molecular weight of the compound. |

| Fragment Ions | Pieces of the molecule that break off during ionization. | Varies depending on the bond cleavage. | Provides structural information based on fragmentation patterns. |

| Adduct Ions [M+H]⁺, [M+Na]⁺ | The intact molecule with a proton or sodium ion attached. | Molecular weight + mass of adduct. | Commonly observed in soft ionization techniques like ESI-MS. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uniroma1.itvscht.cz When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, with characteristic peaks corresponding to different functional groups. libretexts.orglibretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and ether (C-O) functional groups, as well as the alkyl (C-H) backbone. The position, shape, and intensity of these bands provide valuable information about the molecular structure.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Peak Intensity |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | Medium |

| Hydroxyl (O-H) | Stretching (broad) | 3200 - 3600 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Strong |

| Ether (C-O) | Stretching | 1050 - 1150 | Strong |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.comtib.euresearchgate.net XPS is used to analyze the surface chemistry of a material in its as-received state, or after some treatment. psu.edu

In the context of this compound research, XPS can be used to study the interaction of this molecule with surfaces. For example, if this compound is used to modify a surface, XPS can confirm its presence and provide information about the chemical bonding between the molecule and the substrate. carleton.edu The technique is sensitive to the top 1-10 nanometers of a surface. psu.edu By analyzing the core-level spectra of elements like carbon, nitrogen, and oxygen, one can determine their chemical states and bonding environments. tib.eu

| Element | Core Level | Typical Binding Energy (eV) | Information Obtained |

|---|---|---|---|

| Carbon (C) | 1s | ~285 (C-C, C-H), ~286.5 (C-N), ~287 (C-O) | Differentiation of carbon bonding environments. |

| Nitrogen (N) | 1s | ~400 | Confirmation of the amine group. |

| Oxygen (O) | 1s | ~532 (C-O), ~533 (O-H) | Differentiation of ether and hydroxyl oxygen. |

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and analyzing any degradation products.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net For the analysis of this compound, which has a relatively high boiling point, derivatization may sometimes be employed to increase its volatility. A GC instrument separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. scribd.com The purity of an this compound sample can be determined by the area of its corresponding peak in the chromatogram. Impurities will appear as separate peaks. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to separate a wide range of compounds, including those that are not volatile enough for GC. ntnu.nosemanticscholar.org In HPLC, the separation is based on the differential partitioning of the analytes between a stationary phase and a liquid mobile phase. Different HPLC modes, such as reversed-phase or ion-exchange chromatography, can be employed depending on the properties of this compound and its potential degradation products. nih.gov For instance, ion-exchange chromatography is particularly useful for separating charged species, which may be formed during the degradation of glycols. nih.gov HPLC can be used to monitor the degradation of this compound over time by quantifying the decrease in the parent compound and the appearance of degradation products. ntnu.nosemanticscholar.org

| Technique | Stationary Phase Example | Mobile Phase Example | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Rtx-624 column | Helium | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Purity assessment, analysis of volatile impurities. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase column | Water/Acetonitrile gradient | Refractive Index (RI), UV-Vis, Mass Spectrometer (MS) | Purity determination, analysis of non-volatile degradation products. ntnu.nonih.gov |

Ion Chromatography for Specific Analyte Detection

Ion Chromatography (IC) is a powerful analytical technique employed for the separation and quantification of ionic species. In the context of this compound and related compounds, IC is crucial for detecting and quantifying specific analytes such as inorganic impurities, degradation products, and the parent glycol itself in various matrices. nih.govantpedia.com The method's high sensitivity and selectivity make it suitable for monitoring sample purity and stability. chromatographyonline.com

The fundamental principle of IC involves the separation of ions based on their affinity for an ion-exchange resin packed in a column. A sample is injected into a liquid eluent stream, which carries it through the column. Ions in the sample compete with ions in the eluent for active sites on the resin. The separated ions are then detected, typically by a conductivity detector. antpedia.com To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent while increasing the conductivity of the analyte ions. antpedia.com

In research and industrial applications involving triethylene glycol (TEG), IC has been successfully applied to determine the concentration of inorganic chloride, a common impurity, in the range of 0.01 to 1.0 mg/kg. antpedia.com Furthermore, when glycols are subjected to heat and oxidative stress, they can degrade into various carboxylic acids, including glycolic, oxalic, and formic acids. nih.govnmfrc.org These acidic products can be identified and quantified using IC, which is vital for monitoring the stability of glycol-based heat transfer fluids and preventing corrosion. nih.gov Ion-exclusion chromatography, a subset of IC, coupled with pulsed amperometric detection has also been utilized for the direct detection of triethylene glycol in complex environmental samples like groundwater. nih.gov

Table 1: Application of Ion Chromatography in Glycol Analysis

| Analyte | Sample Matrix | Chromatographic Mode | Detection Method | Typical Application | Reference |

|---|---|---|---|---|---|

| Chloride (Cl⁻) | Triethylene Glycol | Anion-Exchange | Suppressed Conductivity | Purity assessment of industrial glycols. | antpedia.com |

| Glycolic Acid, Oxalic Acid, Formic Acid | Aged Heat Transfer Media | Anion-Exchange | Suppressed Conductivity | Monitoring of glycol degradation and system corrosion risk. | nih.gov |

| Triethylene Glycol (TEG) | Groundwater | Ion-Exclusion | Pulsed Amperometric Detection | Environmental monitoring and biodegradation studies. | nih.gov |

Surface and Material Characterization

Atomic Force Microscopy (AFM) for Morphological and Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. psu.edu It operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to construct a detailed topographic map. nanoscientific.org AFM is particularly valuable for characterizing thin films of materials like this compound on substrates, as it requires minimal sample preparation and can be performed on both conductive and insulating materials. psu.edu

Quantitative analysis of AFM images allows for the calculation of key surface roughness parameters, such as the root mean square (RMS) roughness. These parameters are critical for applications where surface smoothness and homogeneity are paramount. For example, in the development of biosensors or microarrays, a uniform surface functionalization is essential for consistent performance, and AFM provides the means to verify this at the nanoscale. nih.gov

Table 2: Surface Roughness Parameters of Silane (B1218182) Films Determined by AFM

| Material/Film | Substrate | Deposition Method | Key Morphological Feature | Typical Roughness (RMS) | Reference |

|---|---|---|---|---|---|

| (3-Aminopropyl)triethoxysilane (APTES) | Glass | Aqueous-Phase | Relatively uniform film with small domains. | ~0.2 - 0.5 nm | researchgate.net |

| (3-Aminopropyl)triethoxysilane (APTES) | Glass | Vapor-Phase (Concentrated) | Non-uniform with large aggregate domains. | > 1 nm | researchgate.net |

| 3-Glycidoxypropyltrimethoxysilane (GOPS) | Silicon Wafer | Vapor-Phase | Film composed of nodules ~50-100 nm in diameter. | Not specified, but nodular morphology implies significant nanoscale roughness. | nih.gov |

Quartz Crystal Microbalance with Dissipation (QCM-D) for Interfacial Dynamics

Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, surface-sensitive technique used to study molecular interactions and layer properties at interfaces. biolinscientific.com It utilizes a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. nanoscience.com When a thin film, such as a layer of this compound, adsorbs onto the sensor surface, two key parameters are measured: the change in resonance frequency (Δf) and the change in energy dissipation (ΔD). nih.gov The frequency change (Δf) is related to the mass of the adsorbed layer (including any coupled solvent), while the dissipation change (ΔD) provides information about the viscoelastic properties (i.e., softness or rigidity) of the film. nanoscience.com